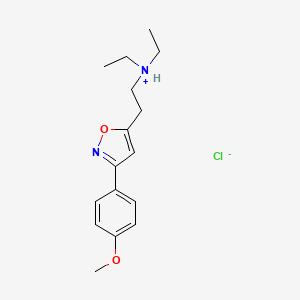
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and diverse reactivity, making it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common route involves the hydrogenation of naphthalene to produce tetralin, which is then oxidized to 1-tetralone. The 1-tetralone undergoes further reactions to introduce the diethylaminoethoxy and phenyl groups, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation and oxidation processes, utilizing catalysts such as palladium or rhodium to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and solvent choice, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of reduced naphthol derivatives.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or rhodium catalysts.
Substitution Reagents: Halogens, nitro compounds.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral probe to study enzyme-substrate interactions and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Explored for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The diethylaminoethoxy group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: A simpler analog with a hydroxyl group on the naphthalene ring, known for its use in dye production and as a precursor for other chemicals.
2-Naphthol: An isomer of 1-naphthol with the hydroxyl group at a different position, also used in dye production and chemical synthesis.
Tetralin: A hydrogenated derivative of naphthalene, used as a solvent and in the production of other chemicals.
Uniqueness
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is unique due to its complex structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
1820-38-8 |
|---|---|
Molecular Formula |
C28H34ClNO2 |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
diethyl-[2-[4-(1-hydroxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-yl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H33NO2.ClH/c1-3-29(4-2)20-21-31-25-17-15-24(16-18-25)28(30)26-13-9-8-12-23(26)14-19-27(28)22-10-6-5-7-11-22;/h5-13,15-18,27,30H,3-4,14,19-21H2,1-2H3;1H |
InChI Key |
YVIIPDICXGNPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)C2(C(CCC3=CC=CC=C32)C4=CC=CC=C4)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)







